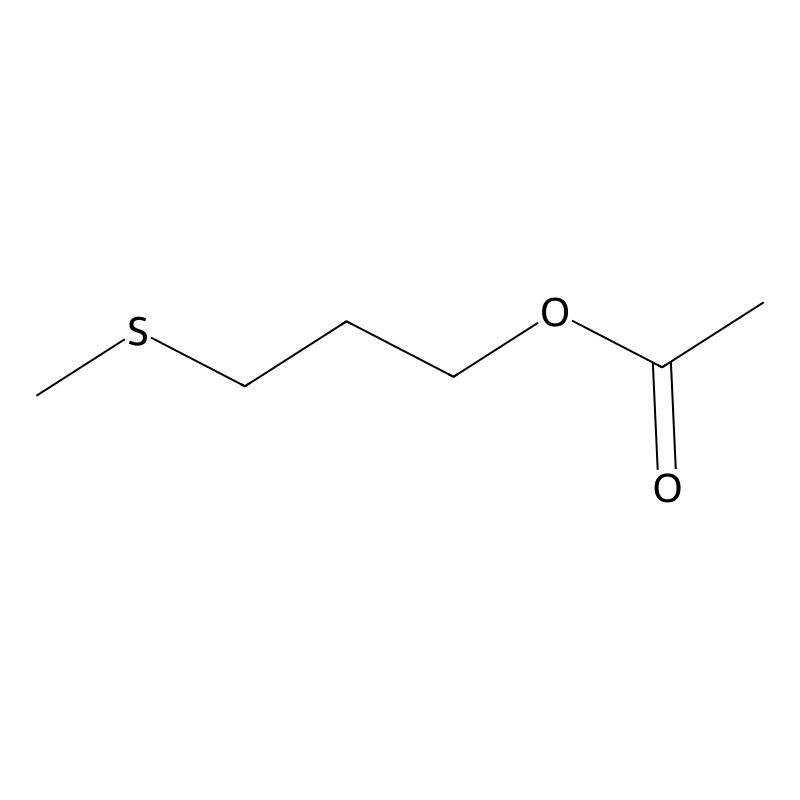3-(Methylthio)propyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Flavor Research:
3-(Methylthio)propyl acetate, also known as methionyl acetate, is primarily investigated in flavor research due to its characteristic aroma. It is listed and recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) []. This classification allows its use as a flavoring agent in various food products []. Researchers study its olfactory properties and potential applications in food flavor development [, ].
Agricultural Research:
While limited, some research explores the potential use of 3-(methylthio)propyl acetate as an attractant in agricultural settings. Studies have investigated its effectiveness in attracting specific insect species, such as certain beetles and weevils [, ]. However, further research is needed to determine its efficacy and potential environmental impact.
3-(Methylthio)propyl acetate is a chemical compound with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol. It is classified as an acetate ester, specifically formed through the condensation of the hydroxy group of 3-(methylsulfanyl)propan-1-ol with acetic acid. This compound appears as a colorless to almost colorless clear liquid and has a boiling point of approximately 96 °C at 14 mmHg. Its specific gravity is reported at 1.04, and it has a refractive index of 1.46 .
This compound exhibits notable biological activity, particularly in flavor and fragrance applications. It is recognized for its contribution to the aroma profile in food products, imparting a sulfury and vegetable-like odor, which can enhance the sensory qualities of various culinary items. Additionally, studies have shown that it can be metabolized by yeasts through the Ehrlich pathway, which converts amino acids into flavor alcohols .
The synthesis of 3-(Methylthio)propyl acetate typically involves the esterification reaction between 3-(methylthio)propan-1-ol and acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using lipases as biocatalysts for more controlled conditions that preserve flavor properties. The use of lipases has been highlighted for their efficiency in producing flavor and fragrance esters from fatty acids .
3-(Methylthio)propyl acetate finds applications primarily in the food industry as a flavoring agent due to its unique aromatic properties. It is used in various formulations for soups, sauces, and seasonings at concentrations ranging from 1-5 ppm for savory products to higher concentrations in specific flavor profiles . Furthermore, its chemical properties make it suitable for use in fragrances and perfumes.
Interaction studies involving 3-(Methylthio)propyl acetate have focused on its metabolic pathways and how it interacts with yeast during fermentation processes. Research indicates that yeasts can utilize this compound to produce desirable flavor compounds through metabolic pathways that involve transamination and decarboxylation reactions . These interactions are crucial for understanding how this compound can be effectively used in food production.
3-(Methylthio)propyl acetate shares similarities with other thioether compounds and esters. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl thioacetate | C₄H₈OS | Known for fruity aromas; used in flavoring agents |
| Propyl thioacetate | C₅H₁₂OS | Exhibits similar odor characteristics; used in fragrances |
| Methyl thioacetate | C₄H₈OS | Commonly used as a flavor enhancer |
Uniqueness: 3-(Methylthio)propyl acetate is distinct due to its specific chain length and functional group arrangement, which contribute to its unique odor profile that enhances savory flavors compared to other similar thioether compounds. Its application in both food and fragrance industries further sets it apart from compounds like ethyl thioacetate or methyl thioacetate, which may have narrower applications.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 114 of 116 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








